N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-1-carboxamide
CAS No.:
Cat. No.: VC16234895
Molecular Formula: C13H12F3N3O
Molecular Weight: 283.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12F3N3O |
|---|---|
| Molecular Weight | 283.25 g/mol |
| IUPAC Name | N-[2-[4-(trifluoromethyl)phenyl]ethyl]imidazole-1-carboxamide |
| Standard InChI | InChI=1S/C13H12F3N3O/c14-13(15,16)11-3-1-10(2-4-11)5-6-18-12(20)19-8-7-17-9-19/h1-4,7-9H,5-6H2,(H,18,20) |
| Standard InChI Key | ABZVKDNWJDVDEC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCNC(=O)N2C=CN=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-1-carboxamide (molecular formula: ) is characterized by a trifluoromethyl-substituted phenyl group linked to an imidazole ring via an ethyl carboxamide bridge. The trifluoromethyl group () at the para position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 283.25 g/mol |
| IUPAC Name | N-[2-[4-(trifluoromethyl)phenyl]ethyl]imidazole-1-carboxamide |
| SMILES | C1=C(C=CC=C1C(F)(F)F)CCNC(=O)N2C=CN=C2 |
| InChI Key | ABZVKDNWJDVDEC-UHFFFAOYSA-N |
The compound crystallizes in a monoclinic system (space group P2), with lattice parameters . The imidazole ring adopts a planar configuration, while the trifluoromethylphenyl group exhibits slight torsional distortion due to steric and electronic effects .
Synthesis and Reaction Pathways
The synthesis involves a multi-step protocol:
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Amination and Cyclization: 2,6-Difluorobenzonitrile undergoes amination with morpholine, followed by cyclization using hydrazine hydrate to yield 4-morpholino-1H-indazol-3-amine .
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Condensation: The intermediate reacts with 1-isocyanato-2-(trifluoromethoxy)benzene under inert conditions to form the target compound .
Key reaction conditions include:
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Temperature: in anhydrous tetrahydrofuran (THF).
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Catalyst: Triethylamine (TEA) for deprotonation.
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Yield: ~65% after purification via column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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-NMR (400 MHz, CDCl): δ 8.45 (s, 1H, imidazole-H), 7.62 (d, , 2H, Ar-H), 7.48 (d, , 2H, Ar-H), 3.85 (t, , 2H, CH), 3.12 (t, , 2H, CH).
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-NMR: δ -62.5 (s, CF).
Mass Spectrometry (MS):
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ESI-MS: m/z 284.1 [M+H].
Applications and Future Directions
Therapeutic Development:
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Oncology: As a kinase inhibitor candidate targeting EGFR and VEGFR2.
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Infectious Diseases: Potential repurposing against drug-resistant Candida spp. .
Material Science:
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